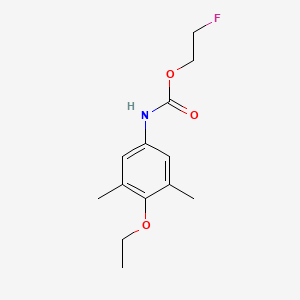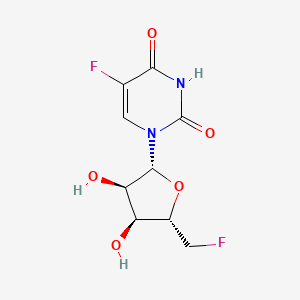
5'-Deoxy-5,5'-difluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5,5’-difluorouridine is a fluoropyrimidine derivative and a second-generation nucleoside analog prodrug. It is primarily used as a cytostatic agent in chemotherapy, particularly in several Asian countries including China and South Korea . This compound is known for its therapeutic potential in treating various types of cancer, including breast and colorectal cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5,5’-difluorouridine involves the use of specific catalysts and reagents to achieve high yield and quality. One method involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a silanization agent . Another method includes the preparation of intermediates such as 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine, which is suitable for industrial production .
Industrial Production Methods
Industrial production methods focus on optimizing yield and quality while ensuring stability. The process typically involves multiple steps, including the use of specific catalysts and reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxy-5,5’-difluorouridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nucleoside phosphorylase and thymidine phosphorylase . These enzymes play a crucial role in the metabolism of the compound, converting it into its active form .
Major Products Formed
The major products formed from these reactions include 5-fluorouracil, 5-fluorouridine 5’-monophosphate, and 5-fluorouridine 5’-triphosphate .
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5,5’-difluorouridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying nucleoside analogs and their reactions.
Biology: Investigated for its role in cellular metabolism and enzyme interactions.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5,5’-difluorouridine involves its conversion to 5-fluorouracil by the enzyme thymidine phosphorylase . This conversion leads to the inhibition of DNA synthesis and cell death. The compound targets specific molecular pathways, including the inhibition of thymidylate synthetase, which is crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A first-generation nucleoside analog used in chemotherapy.
5-Fluoro-2’-deoxyuridine: Another fluoropyrimidine derivative with similar therapeutic applications.
Capecitabine: An oral prodrug that is metabolized into 5-fluorouracil.
Uniqueness
5’-Deoxy-5,5’-difluorouridine is unique due to its improved oral bioavailability and reduced toxicity compared to other fluoropyrimidines . Its selective activation by tumor cells enhances its therapeutic index, making it a more effective and safer option for cancer treatment .
Eigenschaften
CAS-Nummer |
82207-49-6 |
|---|---|
Molekularformel |
C9H10F2N2O5 |
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-1-4-5(14)6(15)8(18-4)13-2-3(11)7(16)12-9(13)17/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
MVEGNDZJMMSVLR-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)O)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
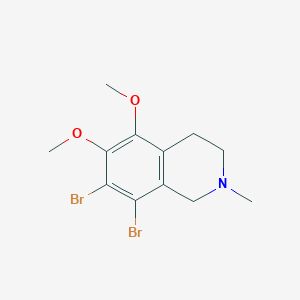
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
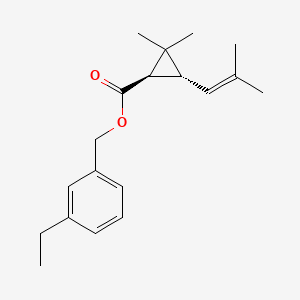

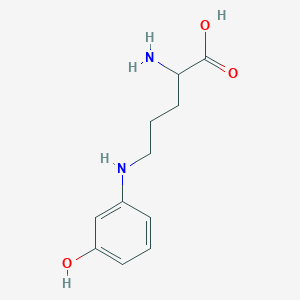
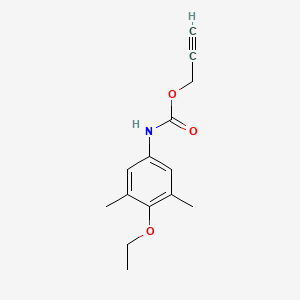
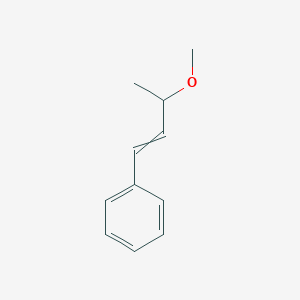
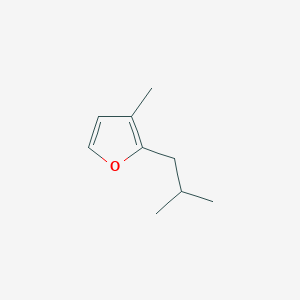
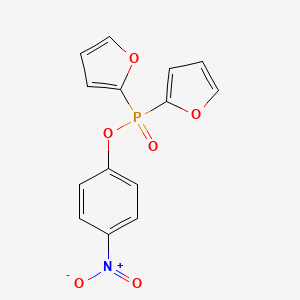
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
